Cas no 953926-10-8 (2-2-({(3-acetamidophenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-yl-N-(3-methylbutyl)acetamide)

2-2-({(3-acetamidophenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-yl-N-(3-methylbutyl)acetamide 化学的及び物理的性質
名前と識別子
-
- 2-2-({(3-acetamidophenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-yl-N-(3-methylbutyl)acetamide
- AKOS024640758
- 2-[2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-(3-methylbutyl)acetamide
- N-(3-acetamidophenyl)-2-((4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
- 953926-10-8
- F2335-0030
- 2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3-methylbutyl)acetamide
-
- インチ: 1S/C20H26N4O3S2/c1-13(2)7-8-21-18(26)10-17-11-28-20(24-17)29-12-19(27)23-16-6-4-5-15(9-16)22-14(3)25/h4-6,9,11,13H,7-8,10,12H2,1-3H3,(H,21,26)(H,22,25)(H,23,27)
- InChIKey: QAQNRGHIZZPVFG-UHFFFAOYSA-N
- ほほえんだ: S1C(=NC(=C1)CC(NCCC(C)C)=O)SCC(NC1=CC=CC(=C1)NC(C)=O)=O
計算された属性
- せいみつぶんしりょう: 434.14463305g/mol
- どういたいしつりょう: 434.14463305g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 29
- 回転可能化学結合数: 10
- 複雑さ: 562
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 154Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
2-2-({(3-acetamidophenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-yl-N-(3-methylbutyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2335-0030-1mg |
2-[2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-(3-methylbutyl)acetamide |
953926-10-8 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2335-0030-50mg |
2-[2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-(3-methylbutyl)acetamide |
953926-10-8 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2335-0030-10mg |
2-[2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-(3-methylbutyl)acetamide |
953926-10-8 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2335-0030-20μmol |
2-[2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-(3-methylbutyl)acetamide |
953926-10-8 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2335-0030-5mg |
2-[2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-(3-methylbutyl)acetamide |
953926-10-8 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2335-0030-20mg |
2-[2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-(3-methylbutyl)acetamide |
953926-10-8 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2335-0030-75mg |
2-[2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-(3-methylbutyl)acetamide |
953926-10-8 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2335-0030-100mg |
2-[2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-(3-methylbutyl)acetamide |
953926-10-8 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2335-0030-10μmol |
2-[2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-(3-methylbutyl)acetamide |
953926-10-8 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2335-0030-15mg |
2-[2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-(3-methylbutyl)acetamide |
953926-10-8 | 90%+ | 15mg |
$89.0 | 2023-05-16 |
2-2-({(3-acetamidophenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-yl-N-(3-methylbutyl)acetamide 関連文献
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
2-2-({(3-acetamidophenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-yl-N-(3-methylbutyl)acetamideに関する追加情報
Introduction to Compound with CAS No. 953926-10-8 and Product Name: 2-2-({(3-acetamidophenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-yl-N-(3-methylbutyl)acetamide
Compound with the CAS number 953926-10-8 and the product name 2-2-({(3-acetamidophenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-yl-N-(3-methylbutyl)acetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential biological activities and structural complexity. The intricate structure of this compound, featuring a thiazole core and multiple functional groups, makes it a promising candidate for further research and development in drug discovery.
The thiazole ring is a heterocyclic compound that has been widely studied for its pharmacological properties. Thiazole derivatives are known for their versatility in medicinal chemistry, often exhibiting antimicrobial, anti-inflammatory, and anticancer activities. The presence of the (3-acetamidophenyl)carbamoylmethyl}sulfanyl moiety in the compound adds another layer of complexity, potentially influencing its interactions with biological targets. This functional group is particularly interesting as it combines the properties of acetamide and sulfanyl groups, which are known to enhance binding affinity and selectivity in drug molecules.
The N-(3-methylbutyl)acetamide part of the molecule contributes to its overall solubility and bioavailability, which are critical factors in drug development. By incorporating a bulky alkyl group, the compound may exhibit improved pharmacokinetic properties, allowing for better absorption and distribution in the body. This feature is particularly relevant in the context of modern drug design, where optimizing pharmacokinetic profiles is essential for achieving therapeutic efficacy.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of complex molecules with greater accuracy. The structural features of 2-2-({(3-acetamidophenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-yl-N-(3-methylbutyl)acetamide have been analyzed using molecular docking simulations, which suggest potential interactions with various biological targets. These simulations have highlighted the compound's ability to bind to enzymes and receptors involved in critical cellular pathways, such as those related to inflammation and cancer progression.
In vitro studies have begun to explore the pharmacological properties of this compound. Initial results indicate that it exhibits moderate activity against certain cancer cell lines, suggesting its potential as an anticancer agent. Additionally, preliminary experiments have shown that it may possess anti-inflammatory effects by modulating key signaling pathways involved in immune responses. These findings are particularly encouraging given the increasing demand for novel therapeutic agents that can target multiple disease mechanisms.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed reactions and automated purification methods, have been employed to achieve the desired product. These methods not only improve efficiency but also enhance reproducibility, which is crucial for further development and commercialization.
The role of thiazole derivatives in medicinal chemistry continues to expand with each new discovery. Researchers are increasingly recognizing the therapeutic potential of these compounds due to their diverse biological activities. The unique structural features of 2-2-({(3-acetamidophenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-yl-N-(3-methylbutyl)acetamide, including its thiazole core and functionalized side chains, make it a valuable scaffold for designing new drugs.
As research progresses, collaborations between chemists, biologists, and pharmacologists will be essential for translating laboratory findings into clinical applications. The development of this compound exemplifies the importance of interdisciplinary approaches in modern drug discovery. By leveraging cutting-edge technologies and innovative methodologies, scientists can accelerate the process of identifying new therapeutic agents that address unmet medical needs.
The future prospects for this compound are promising. Ongoing studies aim to elucidate its mechanism of action and optimize its pharmacological properties through structure-activity relationship (SAR) studies. Additionally, efforts are underway to develop novel formulations that enhance its bioavailability and target specificity. These endeavors hold the potential to transform this promising lead into a viable therapeutic option for patients worldwide.
In conclusion, 2-2-({(3-acetamidophenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-yl-N-(3-methylbutyl)acetamide (CAS No. 953926-10-8) represents a significant contribution to the field of pharmaceutical chemistry. Its complex structure, featuring a thiazole core and multiple functional groups, positions it as a promising candidate for further research and development. With continued investigation and collaboration across disciplines, this compound has the potential to advance our understanding of disease mechanisms and provide new avenues for therapeutic intervention.
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